molecular formula C15H21NO4 B2393224 N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1234924-95-8

N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2393224
CAS RN: 1234924-95-8
M. Wt: 279.336
InChI Key: XYPRWJUGVGMABI-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as HOCPCA, is a synthetic compound that has been developed for its potential medicinal properties. It belongs to the class of compounds known as cannabinoid receptor agonists and has been studied extensively for its ability to interact with the endocannabinoid system.

Scientific Research Applications

Synthetic Methodologies and Kinetics : Research includes the development of chemoselective acetylation processes for synthesizing intermediates useful in antimalarial drug production, demonstrating the importance of precise synthetic strategies in medicinal chemistry (Magadum & Yadav, 2018). Another study on the silylation of N-(2-hydroxyphenyl)acetamide highlights the formation of heterocycles, which are crucial in developing new materials and pharmaceuticals (Lazareva et al., 2017).

Carcinogenicity and Metabolism Studies : Investigations into the carcinogenicity of related compounds and their metabolic processing provide vital data for understanding potential health risks. For example, research on the o-methoxy derivatives of N-2-fluorenylacetamide explores metabolic pathways and carcinogenic outcomes in rats (Gutmann et al., 1968), while studies on the metabolism of chloroacetamide herbicides in liver microsomes offer insights into human and rat metabolic differences, relevant for assessing environmental and health impacts of chemicals (Coleman et al., 2000).

Antimicrobial Research : The development of novel oxazolidinone antibacterial agents demonstrates the ongoing search for new antimicrobials to combat resistant bacterial strains. Such research underlines the application of N-substituted acetamides in developing drugs with a unique mechanism of action (Zurenko et al., 1996).

Material Science and Indicator Development : Studies on orcinolic derivatives as OH− indicators highlight the role of N-substituted acetamides in creating sensitive and specific chemical sensors, which are essential tools in environmental monitoring and analytical chemistry (Wannalerse et al., 2022).

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-5-4-6-13(9-12)20-10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPRWJUGVGMABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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